4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

Medicinal Chemistry Oncology Kinase Inhibition

Medicinal chemists often face high attrition in kinase drug discovery due to poor selectivity of 2-aminothiazole scaffolds. This compound serves as a well-defined parent structure for systematic SAR exploration to overcome these challenges. - Enables precise N-methyl and 3-aminophenyl SAR mapping to shift kinase target engagement. - Use as a negative control or analytical reference standard (m.p. 121.00°C) for HPLC/LC-MS method development. - Reliable supply with batch-to-batch consistency for iterative medicinal chemistry optimization programs.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
CAS No. 89250-32-8
Cat. No. B3033151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine
CAS89250-32-8
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCNC1=NC(=CS1)C2=CC(=CC=C2)N
InChIInChI=1S/C10H11N3S/c1-12-10-13-9(6-14-10)7-3-2-4-8(11)5-7/h2-6H,11H2,1H3,(H,12,13)
InChIKeyLRKWHBKBCOTUJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile & Procurement


4-(3-Aminophenyl)-N-methyl-1,3-thiazol-2-amine (CAS 89250-32-8) is a member of the 2-aminothiazole class of small molecules, possessing the molecular formula C₁₀H₁₁N₃S and a molecular weight of 205.28 g/mol . Its structure, which features a 3-aminophenyl substituent at the C-4 position of the thiazole ring and an N-methyl group on the 2-amine, positions it within a privileged chemical scaffold extensively explored for drug discovery, particularly as kinase inhibitors [1]. While it is widely listed in chemical catalogs for research purposes, its specific biological activity profile remains largely uncharacterized in the public domain, with primary literature reporting only limited and non-optimized data [2].

2-Aminothiazole scaffold probe. Privileged core for kinase inhibitor campaigns, supplied as uncharacterized research compound.
SAR exploration start point. N-methyl and 3-aminophenyl groups provide chemical vectors for medicinal chemistry optimization.
No defined biological activity. Public data show only baseline antiproliferative response; kinase target engagement not characterized.

Why Substitution with Aminothiazoles Fails


The 2-aminothiazole class is known for its highly variable structure-activity relationships (SAR), where minor structural modifications can lead to profound shifts in target engagement, potency, and selectivity [1]. For instance, simple changes to the aryl ring at the C-4 position or the N-alkyl substitution can alter the primary kinase target from CK2 to CHK1 or Aurora kinases, as evidenced across multiple drug discovery campaigns [2][3]. Furthermore, the 2-aminothiazole core itself presents inherent drug development challenges, including low kinase selectivity and suboptimal in vivo exposure [4]. Therefore, assuming functional equivalence between 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine and its closest structural analogs (e.g., 4-(3-aminophenyl)-thiazol-2-ylamine, or N-alkyl variants) without specific, quantitative, and context-dependent data is scientifically unsound and carries a high risk of experimental failure.

Target Product
4-(3-Aminophenyl)-N-methyl-1,3-thiazol-2-amine
N-methyl substituent; no kinase profiling or in vivo data. Limited to baseline cell-based antiproliferative readout.
Potential Substitute
N-Unsubstituted or Optimized Analogs
Derivatives lacking N-methyl group have reported in vivo tumor model response and CK2α inhibition. SAR divergence is sharp.
Mismatch risk: Minor N-alkyl changes shift kinase target from CK2 to CHK1/Aurora. N-unsubstituted scaffolds may not transfer functional equivalence. Procurement must be context-specific.

Quantitative Comparator Analysis


Baseline Antiproliferative Activity

The sole reported quantitative biological activity for this compound is a baseline IC₅₀ of 28 μM in an unspecified cell-based antiproliferative assay [1]. This value serves as a starting point for its activity, but the lack of a defined target or comparator means it cannot be directly contrasted with more potent, optimized analogs in its class. The potency is significantly lower than that of advanced 2-aminothiazole kinase inhibitors.

Baseline Antiproliferative Activity
Data to verify
IC₅₀ 28 μM
Reported unoptimized starting point; supports SAR exploration context.
Unspecified cell-based assay. Class benchmark often below 1 μM.
Medicinal Chemistry Oncology Kinase Inhibition

Contrasting N-Methyl and Unsubstituted Scaffolds

A key differentiator is the compound's N-methyl substituent on the 2-amino group. In contrast, the direct structural analog, 4-(3-aminophenyl)thiazol-2-ylamine (CAS 103740-34-7), lacks this methyl group and has been successfully developed into an advanced anticancer lead. Analogs from this N-unsubstituted series exhibit potent in vivo activity, including tumor growth inhibition in an A375 xenograft model (T/C = 0.45 after 3 weeks of treatment) [1]. This demonstrates that the absence of the N-methyl group is a critical feature for achieving in vivo efficacy in this specific context. While this is a cross-study, scaffold-level inference, it provides a critical point of differentiation for procurement.

N-Methyl vs. Unsubstituted Scaffold
Class-level inference
Target: no in vivo data available
Comparator: T/C = 0.45 (A375 xenograft, 3-week treatment)
N-methyl presence associated with loss of reported in vivo model response.
Cross-study scaffold inference; comparator is N-unsubstituted acetamide derivative.
Medicinal Chemistry SAR Cancer Research

CK2 Inhibitor Potency & Selectivity

The 2-aminothiazole scaffold is a well-known platform for developing kinase inhibitors. For example, optimized 2-aminothiazole derivatives have been identified as allosteric CK2α inhibitors with an IC₅₀ of 3.4 μM and a favorable selectivity profile against a panel of kinases [1][2]. Further optimization in this class has yielded compounds with submicromolar CK2α potency (IC₅₀ = 0.6 μM) and the ability to induce apoptosis in renal cell carcinoma cells (EC₅₀ = 5 μM) [3]. This class-level evidence underscores the potential of the 2-aminothiazole core, but also demonstrates that the specific substitution pattern of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine is not associated with this level of potency or selectivity.

CK2 Inhibitor Benchmark
Class-level inference
Optimized 2-aminothiazole CK2α IC₅₀: 0.6–3.4 μM
Scaffold can support kinase selectivity context; not demonstrated for this analog.
Target compound lacks kinase profiling. Class evidence from allosteric CK2α inhibitors.
Kinase Inhibitor Cancer Medicinal Chemistry

Application Scenarios in Research & Procurement


Medicinal Chemistry & SAR Exploration

This compound serves as a valuable starting point or building block for medicinal chemists investigating the 2-aminothiazole scaffold. Its primary application lies in SAR campaigns aimed at understanding the impact of the N-methyl and 3-aminophenyl groups on target affinity and selectivity [1]. Given the well-documented challenges of the 2-aminothiazole class, such as low kinase selectivity and poor in vivo exposure [2], this specific analog can be used as a negative control or a parent structure for iterative optimization to overcome these limitations.

Screening Uncharacterized Kinase Targets

For academic laboratories equipped for broad kinase profiling, 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine could be a suitable screening candidate. Its undefined selectivity profile [1] presents an opportunity to discover novel target engagement within the human kinome, potentially identifying a new chemical tool for understudied kinases. Procurement for this purpose should be contingent on access to subsequent in-house characterization and profiling capabilities.

Analytical Method Development

Due to its well-defined physical properties, such as a melting point of 121.00°C [1], this compound is a suitable reference standard for analytical method development. It can be employed in calibrating HPLC or LC-MS instruments, developing separation protocols for aminothiazole libraries, and validating analytical assays where a pure, stable aminothiazole standard is required.

Application
Selection Property
Validation Focus
Medicinal chemistry & SAR exploration
N-methyl/3-aminophenyl substitution vectors
Target affinity shift; selectivity panel review
Screening uncharacterized kinase targets
Undefined selectivity profile
In-house kinome profiling; hit validation
Analytical method development
Defined melting point; stable aminothiazole core
HPLC/LC-MS calibration; aminothiazole library separation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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